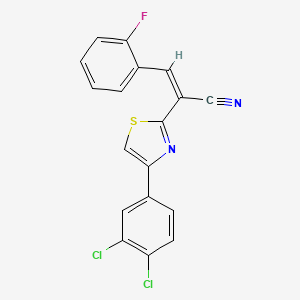
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: 2-phenylthiazole and 3,4-dichlorobenzoyl chloride
Conditions: Base such as pyridine or triethylamine
Product: 2-(3,4-dichlorophenyl)thiazole
Step 3: Formation of Acrylonitrile Derivative
Reactants: 2-(3,4-dichlorophenyl)thiazole and 2-fluorobenzaldehyde
Conditions: Knoevenagel condensation using a base like piperidine
Product: (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
-
Step 1: Synthesis of Thiazole Ring
Reactants: α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiourea)
Conditions: Acidic medium, typically using hydrochloric acid
Product: 2-phenylthiazole
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixture (HNO₃/H₂SO₄)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry
In chemistry, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
相似化合物的比较
Similar Compounds
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-phenylacrylonitrile
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in selectivity and potency in various applications.
属性
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQICBGNWIXJMW-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione](/img/structure/B2595562.png)
![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)
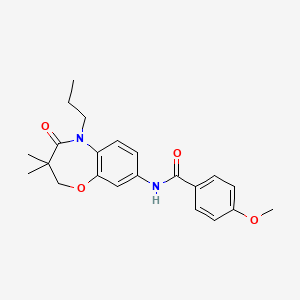
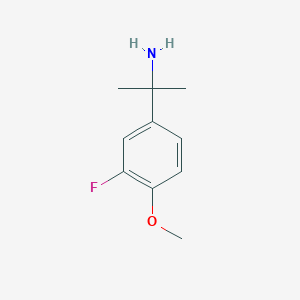

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595573.png)
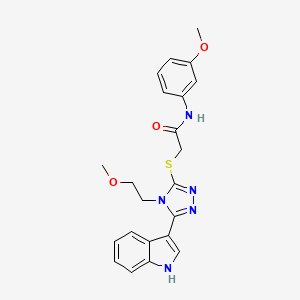
![3-(1-methyl-1H-pyrazol-4-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2595578.png)
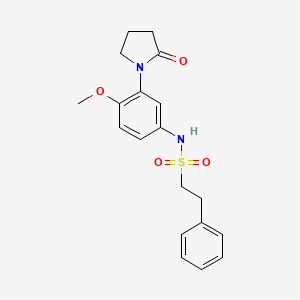
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)
